molecular formula C13H11ClINO2 B8197887 2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine

2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B8197887
M. Wt: 375.59 g/mol
InChI Key: OLZBLHMQLBXULT-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative, followed by the introduction of the 4-methoxybenzyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine derivative with an arylboronic acid.

Scientific Research Applications

2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated pyridines have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets. The halogen atoms and the 4-methoxybenzyl group contribute to its reactivity and ability to bind to biological molecules. The pathways involved may include inhibition of enzymes, disruption of cellular processes, or interaction with DNA or proteins, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-iodopyridine: Similar in structure but lacks the 4-methoxybenzyl group.

    2-Bromo-6-iodo-3-((4-methoxybenzyl)oxy)pyridine: Similar but with bromine instead of chlorine.

    4-Methoxybenzyl chloride: Contains the 4-methoxybenzyl group but lacks the pyridine ring and iodine atom.

Uniqueness

2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine is unique due to the combination of its halogenated pyridine core and the 4-methoxybenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-iodo-3-[(4-methoxyphenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClINO2/c1-17-10-4-2-9(3-5-10)8-18-11-6-7-12(15)16-13(11)14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZBLHMQLBXULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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